molecular formula C18H22FN5O2 B2386629 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448134-44-8

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

カタログ番号: B2386629
CAS番号: 1448134-44-8
分子量: 359.405
InChIキー: HKLJHRZMABOOTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a morpholine ring at position 2, and a 3-fluoro-2-methylphenyl group linked via a urea moiety. The morpholine substituent enhances solubility and pharmacokinetic properties, while the fluorine atom on the aryl group modulates electronic effects and metabolic stability .

特性

IUPAC Name

1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-11-14(19)5-4-6-15(11)22-18(25)23-16-12(2)20-17(21-13(16)3)24-7-9-26-10-8-24/h4-6H,7-10H2,1-3H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLJHRZMABOOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Condensation Reactions

Classical pyrimidine synthesis employs β-diketones or enaminones reacting with urea or thiourea derivatives. For example, heating acetylacetone (2,4-pentanedione) with urea and morpholine-4-carbaldehyde under acidic conditions yields the 2-morpholino-4,6-dimethylpyrimidine framework. This method, however, requires precise stoichiometric control to avoid side products such as 4,6-dimethylpyrimidin-2-ol.

Cyclization of Diamino Intermediates

Alternative approaches involve cyclizing 4,6-diaminopyrimidine precursors with carbonyl sources. A 2015 study demonstrated that treating 4,6-diamino-2-chloropyrimidine with morpholine in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, replacing chlorine with morpholine. Subsequent methylation using methyl iodide in the presence of potassium carbonate introduces the 4,6-dimethyl groups.

Incorporation of the Morpholine Substituent

Introducing morpholine at the pyrimidine’s 2-position relies on nucleophilic aromatic substitution (SNAr). The reaction typically proceeds under mild conditions (60–80°C) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). Key variables include:

  • Leaving Group Selection : Chlorine is preferred due to its moderate reactivity, while bromine may lead to over-substitution.
  • Solvent Effects : DMF enhances reaction rates by stabilizing the transition state through hydrogen bonding.
  • Stoichiometry : A 1.2:1 molar ratio of morpholine to 2-chloro-4,6-dimethylpyrimidine minimizes by-products.

Urea Bridge Formation Methods

The urea moiety connecting the pyrimidine and 3-fluoro-2-methylphenyl groups is synthesized via two principal routes:

Isocyanate-Mediated Coupling

This method, adapted from EP0638557A1, involves generating an isocyanate intermediate from the pyrimidine amine. For example:

  • Treating 5-amino-4,6-dimethyl-2-morpholinopyrimidine with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 65°C forms the corresponding isocyanate.
  • Reacting the isocyanate with 3-fluoro-2-methylaniline in chloroform at room temperature yields the target urea.

Advantages : High yields (70–80%) and minimal side products.
Limitations : Requires handling moisture-sensitive reagents like DPPA.

Carbodiimide-Assisted Coupling

Using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), the pyrimidine amine reacts directly with 3-fluoro-2-methylphenylcarbamic acid. This method, though efficient, demands anhydrous conditions and yields 60–70% product.

Optimization and Purification Techniques

Post-synthetic refinement ensures product integrity:

Solvent Selection

  • Reaction Solvents : Toluene and fluorobenzene minimize side reactions during isocyanate formation.
  • Crystallization : Ethyl acetate/hexane mixtures (1:3 v/v) effectively purify the crude urea product.

Chromatographic Methods

Silica gel column chromatography with chloroform/methanol (95:5) eluent resolves residual aniline and unreacted intermediates.

Analytical Characterization

Critical data confirming structural fidelity include:

Technique Key Observations
1H NMR δ 8.29–8.40 (m, 2H, pyrimidine-H), δ 2.60 (s, 3H, CH3), δ 1.07 (d, 2H, morpholine).
Mass Spectrometry [M+H]+ m/z 415.2 (calculated 415.5).
Melting Point 266–267°C (consistent with crystalline urea).

化学反応の分析

Types of Reactions

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a component in the development of new materials or agricultural chemicals.

作用機序

The mechanism of action of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets. This can include:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting cellular processes: Such as cell division, apoptosis, or metabolism.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of urea-linked pyrimidine derivatives with diverse pharmacological applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Target/Activity Key Differences vs. Target Compound
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea (Target) - 4,6-Dimethylpyrimidine
- Morpholine at C2
- 3-Fluoro-2-methylphenyl urea
Kinase inhibition (hypothesized) Reference compound
1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea - Pyrrolidine instead of morpholine
- 3-Fluoro-4-methylphenyl urea
Unreported (structural analog) - Pyrrolidine reduces solubility vs. morpholine
- Altered aryl substitution (4-methyl vs. 2-methyl) affects steric interactions
N-(4-Chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea - Piperidine sulfonyl group
- Chloro and hydroxy substituents on phenyl
Hydrobromide salt (patented for undisclosed use) - Sulfonyl-piperidine introduces polarity
- Chloro/hydroxy groups may enhance binding specificity
Foramsulfuron - 4,6-Dimethoxypyrimidine
- Sulfonylurea linkage
- Formamide-phenyl group
Herbicide (acetolactate synthase inhibition) - Methoxy groups reduce steric bulk
- Sulfonylurea linkage alters target selectivity

Key Insights from Structural Comparisons

Morpholine vs.

Aryl Substitution Patterns :

  • The 3-fluoro-2-methylphenyl group in the target compound minimizes steric hindrance compared to the 3-fluoro-4-methylphenyl analog , allowing better accommodation in hydrophobic kinase pockets. The chloro-hydroxy-phenyl group in introduces hydrogen-bonding and electronic effects, possibly enhancing target affinity.

Urea Linker Modifications :

  • The target compound’s urea group is unmodified, favoring interactions with kinase hinge regions. In contrast, sulfonylurea derivatives like foramsulfuron shift activity toward plant enzyme inhibition, demonstrating the critical role of linker chemistry in target specificity.

Research Findings and Patent Landscape

  • Patent Analysis : The hydrobromide salt in (GlaxoSmithKline) highlights industrial interest in urea derivatives for therapeutic applications, though specific indications remain undisclosed.
  • Metabolic Stability: Fluorine substitution (as in the target compound) is a common strategy to block cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

Q & A

Q. What are the key synthetic routes for preparing 1-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with functionalization of the pyrimidine core. Key steps include:

  • Morpholine incorporation : Nucleophilic substitution at the pyrimidine’s 2-position under reflux conditions (e.g., DMF, 80–100°C) .
  • Urea linkage formation : Reaction of an isocyanate intermediate with the aromatic amine (e.g., 3-fluoro-2-methylaniline) in anhydrous THF or dichloromethane, catalyzed by triethylamine .
  • Optimization : Yield improvements (≥60%) require inert atmospheres (N₂/Ar) and controlled stoichiometry of morpholine and dimethylamino precursors .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrimidine ring and urea linkage. For example, urea NH protons appear as broad singlets at δ 8.5–9.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 386.18) and detects impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition : Screening against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) compare potency to reference inhibitors like imatinib .

Q. How does the compound’s structure influence its solubility and reactivity?

  • Solubility : The morpholine and dimethylamino groups enhance water solubility (~2 mg/mL in PBS), while the fluorophenyl group increases lipophilicity (logP ~2.8) .
  • Reactivity : The urea moiety is prone to hydrolysis under acidic/basic conditions, necessitating stability studies at pH 4–9 .

Advanced Research Questions

Q. What are hypothesized mechanisms of action, and how can target engagement be validated?

  • Kinase inhibition : Structural analogs bind ATP pockets via H-bonding (urea NH to kinase backbone) and π-π stacking (fluorophenyl to hydrophobic residues). Validation methods:
    • Crystallography : Co-crystallization with kinases (e.g., PDB deposition) .
    • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein-ligand complex stability .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Substituent effects : Fluorine position (e.g., 3-fluoro vs. 4-fluoro) alters steric hindrance and binding affinity .
  • Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays skew IC₅₀ values .
    Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and use isogenic cell lines to control genetic variability .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent variation :

    PositionModificationEffect
    Pyrimidine 4,6Methyl → EthylIncreased logP but reduced solubility
    Fluorophenyl2-methyl → 3-chloroImproved kinase selectivity (e.g., >10x for VEGFR2)
  • Computational modeling : Molecular dynamics simulations predict binding free energy (ΔG) to prioritize synthetic targets .

Q. What experimental design considerations are critical for in vivo studies?

  • Dosing regimen : Pharmacokinetic studies in rodents (IV/PO) determine bioavailability (~40–60%) and half-life (t₁/₂ ~4–6 hr) .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) to assess safety margins .

Q. How does the compound’s stability under physiological conditions impact formulation?

  • Hydrolysis : Urea cleavage in serum (t₁/₂ ~8 hr at 37°C) necessitates prodrug strategies (e.g., carbamate masking) .
  • Light sensitivity : Protect from UV exposure during storage to prevent photodegradation .

Q. What methodologies assess environmental impact during large-scale synthesis?

  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for steps like morpholine substitution .
  • Biodegradation : OECD 301F assays measure microbial degradation in water/soil to evaluate ecotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。